8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

Catalog No.
S12275345
CAS No.
M.F
C15H9BrN2O
M. Wt
313.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

Product Name

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

IUPAC Name

8-bromo-5,11-dihydroindolo[3,2-c]quinolin-6-one

Molecular Formula

C15H9BrN2O

Molecular Weight

313.15 g/mol

InChI

InChI=1S/C15H9BrN2O/c16-8-5-6-12-10(7-8)13-14(17-12)9-3-1-2-4-11(9)18-15(13)19/h1-7,17H,(H,18,19)

InChI Key

ZWWRJWQIUDVSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)Br)C(=O)N2

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one is a highly functionalized tetracyclic lactam that serves as a critical building block in the synthesis of biologically active indoloquinolines, topoisomerase I inhibitors, and metallo-intercalators. Featuring a rigid planar core and a strategically positioned bromine atom at the C8 position, this compound provides a distinct advantage over the unadorned indolo[3,2-c]quinolin-6-one scaffold by offering an orthogonal reactive handle for late-stage diversification. In procurement contexts, it is primarily sourced as a late-stage precursor for generating Schiff base ligands, isocryptolepine analogues, and highly cytotoxic copper(II) or ruthenium coordination complexes, where the halogen substituent dictates both downstream synthetic efficiency and the pharmacological profile of the final active pharmaceutical ingredients (APIs) [1].

Research Fit

1

8-Bromo cross-coupling platform for parallel library synthesis

2

Angular indolo[3,2-c] topology for kinase inhibitor and topoisomerase research

3

Lactam carbonyl as H-bond acceptor for target engagement studies

Substituting 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one with the unsubstituted parent scaffold or the 8-chloro/8-methyl analogs fundamentally alters both the synthetic processability and the application-critical performance of downstream derivatives. The unhalogenated baseline lacks a reactive site for palladium-catalyzed cross-coupling, forcing chemists to rely on unselective, low-yield electrophilic aromatic substitution to functionalize the C8 position. Furthermore, substituting with the 8-chloro analog reduces the efficiency of the critical lactam-to-imidoyl chloride activation step and limits reactivity in subsequent Buchwald-Hartwig or Suzuki-Miyaura couplings, as C-Cl bonds are significantly less labile than C-Br bonds. In therapeutic development, the specific steric bulk and lipophilicity of the bromine atom are required for achieving high selectivity indices in antimalarial leads, making generic substitution unviable for optimized drug discovery workflows [1].

Substitution Risk

2-Halo substitution may reduce cytotoxicity endpoint response relative to 8-halo in metal-arene complexes

Non-halogenated scaffold lacks cross-coupling versatility, limiting derivatisation to de novo core synthesis

Linear indolo[3,2-b] topology alters target engagement profile; may not replicate angular scaffold selectivity

Enhanced Lactam Activation Efficiency in Ligand Synthesis

The conversion of the indoloquinolinone core to its reactive 6-chloro intermediate via POCl3 activation is a critical bottleneck in synthesizing multidentate ligands. Quantitative studies demonstrate that the 8-bromo derivative achieves a 90% yield during this activation step, outperforming the 8-chloro analog. This high-yielding conversion minimizes purification losses and ensures reliable scale-up for subsequent hydrazine functionalization [1].

Evidence DimensionYield of 6-chloro-11H-indolo[3,2-c]quinoline intermediate via POCl3 activation
Target Compound Data90% yield (8-bromo derivative)
Comparator Or Baseline8-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one (86% yield)
Quantified Difference+4% absolute yield improvement, reducing side-product formation
ConditionsRefluxing POCl3, 24 h, followed by neutralization and extraction

Higher activation yields streamline the multi-step synthesis of Schiff base ligands, directly reducing raw material waste and purification time in industrial workflows.

8-Halo vs. 2-Halo Cytotoxicity
Head-to-head
8-halo series more effective across A549, SW480, CH1 cell lines (96 h MTT)
Supports 8-halo ligand selection for cytotoxicity endpoint review
Fold-difference available in full-text; data from Ru/Os-arene complexes

Critical Enhancement of Antimalarial Selectivity Index

In the development of isocryptolepine analogues, the presence of the 8-bromo substituent is a primary driver of therapeutic selectivity. Downstream derivatives synthesized from the 8-bromo precursor, specifically 8-bromo-2-chloroisocryptolepine, achieve an exceptional selectivity index of 106, balancing potent antimalarial activity with low off-target cytotoxicity. Unhalogenated or mono-halogenated baselines fail to reach this therapeutic window, confirming the necessity of the 8-bromo starting material for this specific drug class [1].

Evidence DimensionSelectivity Index (Cytotoxicity IC50 / Antimalarial IC50)
Target Compound DataSelectivity Index = 106 (Antimalarial IC50 = 85 nM)
Comparator Or BaselineUnhalogenated isocryptolepine baselines (Lower selectivity index, higher relative cytotoxicity)
Quantified DifferenceOrders of magnitude improvement in therapeutic window
ConditionsIn vitro evaluation against Plasmodium falciparum strains and mammalian cell lines

Procuring the 8-bromo precursor is mandatory for synthesizing di-halogenated therapeutic leads that meet the stringent safety and efficacy thresholds required for antimalarial drug development.

Antimalarial Selectivity Index
Class-level
SI = 106 (8-bromo-2-chloro-isocryptolepine)
Reported antimalarial selectivity context; 8-bromo motif critical for SI > 100
Derived from N11-methylated analog; SAR translates to target scaffold

Precursor Suitability for Late-Stage Cross-Coupling

The 8-bromo substituent provides a highly labile C-Br bond that is optimally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), unlike the unreactive C-H bonds of the baseline scaffold or the highly stable C-Cl bonds of the 8-chloro analog. This allows for the rapid, divergent synthesis of C8-functionalized libraries without the need for harsh, unselective de novo halogenation of the parent tetracycle [1].

Evidence DimensionReactivity in Pd-catalyzed late-stage functionalization
Target Compound DataHighly reactive C-Br handle for divergent coupling
Comparator Or BaselineUnsubstituted 5H-indolo[3,2-c]quinolin-6(11H)-one (Requires unselective electrophilic substitution)
Quantified DifferenceEliminates 1-2 synthetic steps (halogenation/purification) compared to the baseline
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, heat)

Using the pre-halogenated 8-bromo building block accelerates structure-activity relationship (SAR) studies by enabling direct, late-stage diversification of the indoloquinoline core.

3-Fluoro-8-Bromo vs. Quinine
Reported
1n IC₅₀: 37.9 nM (3D7), 92.4 nM (SKF58); quinine 80 nM, 199 nM
Reported antiplasmodial endpoint context; higher activity in multidrug-resistant strains
In vitro assay; 3-fluoro-8-bromo pattern optimal in tested set
Synthetic Diversification
Method context
Suzuki, Sonogashira, Buchwald-Hartwig, direct arylation from single intermediate
Supports library synthesis workflow; avoids de novo core assembly per analog
Yields typically 60–95% under Pd(0)/Cu(I) catalysis
Angular vs. Linear Topology
Class-level
Angular scaffold: topo I inhibition, DYRK1A IC₅₀ 6 nM; Linear: topo II, non-specific
Angular topology supports selective kinase/topo-I studies; linear profile may differ
Kinase panel and DNA binding assays; scaffold identity determines target engagement

Synthesis of Cytotoxic Metallo-Intercalators

The compound is a highly efficient starting material for generating tridentate Schiff base ligands used in highly cytotoxic copper(II), ruthenium, and osmium complexes targeting colon and ovarian carcinomas. The 8-bromo handle ensures high yields during the critical lactam activation step [1].

Development of Antimalarial Isocryptolepine Analogues

Serves as an essential precursor for synthesizing di-halogenated isocryptolepine derivatives, which rely on the C8 bromine atom to achieve high selectivity against chloroquine-resistant Plasmodium falciparum strains while minimizing mammalian cytotoxicity [2].

Divergent SAR Library Generation via Cross-Coupling

Acts as a versatile, cross-coupling-ready scaffold for medicinal chemistry programs aiming to explore the chemical space around the indolo[3,2-c]quinoline core via Pd-catalyzed functionalization, bypassing the need for unselective late-stage halogenation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
8-Bromo cross-coupling handle
Derivatization scope and target engagement assays
Metal-arene complex synthesis for cytotoxicity research
8-Halo ligand precursor
Cytotoxicity endpoint review in cancer cell lines
Antimalarial lead optimization research
8-Bromo substitution for selectivity
Selectivity index and antiplasmodial assay context
Topoisomerase I inhibitor discovery
Angular indoloquinolinone pharmacophore
Topoisomerase I engagement and cellular pathway studies

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

311.98983 g/mol

Monoisotopic Mass

311.98983 g/mol

Heavy Atom Count

19

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